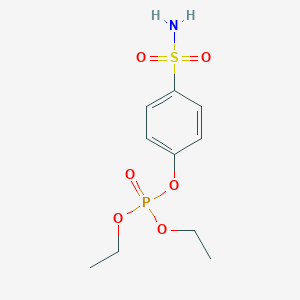

Diethyl (4-sulfamoylphenyl) phosphate

Description

Diethyl (4-sulfamoylphenyl) phosphate is an organophosphorus compound featuring a phosphate ester backbone with diethyl groups and a 4-sulfamoylphenyl substituent. The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition and bioactivity .

Properties

CAS No. |

1981-20-0 |

|---|---|

Molecular Formula |

C10H16NO6PS |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

diethyl (4-sulfamoylphenyl) phosphate |

InChI |

InChI=1S/C10H16NO6PS/c1-3-15-18(12,16-4-2)17-9-5-7-10(8-6-9)19(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |

InChI Key |

XTOFAPRXSMHBMO-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide Derivatives with Anticonvulsant Activity

Compounds such as 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) and 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) exhibit potent anticonvulsant activity. These molecules share the 4-sulfamoylphenyl moiety but replace the phosphate ester with malonamide or cyclopropane-carboxamide groups. Key findings include:

Carbonic Anhydrase Inhibitors

1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (4a–m) and quinazolinone derivatives are potent inhibitors of carbonic anhydrases (CAs). For example:

- Compound 4l inhibits Candida glabrata CA (CgNce103) with a KI of 6.4 nM, showing >10,000-fold selectivity over human isoforms hCA I/II .

- Quinazolinones like 2-[(3-substituted-4(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)acetamides inhibit α-CA isoforms at nanomolar levels (e.g., KI = 0.25–10.8 nM for hCA-II) .

Comparison: The sulfamoyl group in Diethyl (4-sulfamoylphenyl) phosphate likely retains CA-binding affinity, but the phosphate ester could modify binding kinetics or isoform selectivity compared to thiosemicarbazones or quinazolinones.

Phosphate Esters and Metabolites

Diethyl phosphate (DEP), a metabolite of organophosphorus pesticides, shares the phosphate ester backbone but lacks the sulfamoylphenyl group. Studies in rats show dose-dependent effects on body weight and food consumption (e.g., 0.08–0.13 mg/kg DEP) .

Antiproliferative Acrylamide Derivatives

2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (20–24) exhibit antiproliferative activity against breast (MDA-MB-231) and colon (HT-29) cancer cells. For example:

- 20 (4-fluorophenyl derivative): IC₅₀ = 12.5 µM (MDA-MB-231) .

- 22 (4-bromophenyl derivative): IC₅₀ = 8.7 µM (HT-29) .

Data Tables

Table 2: Structural Features Influencing Bioactivity

| Compound | Key Structural Features | Impact on Activity |

|---|---|---|

| This compound | Phosphate ester + sulfamoylphenyl | Potential dual role: enzyme inhibition (sulfamoyl) and metabolic stability (phosphate) |

| Quinazolinones (e.g., B) | Quinazolinone core + sulfamoylphenyl | Enhanced CA isoform selectivity |

| DEP | Simple phosphate ester | Metabolic disruption, low bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.